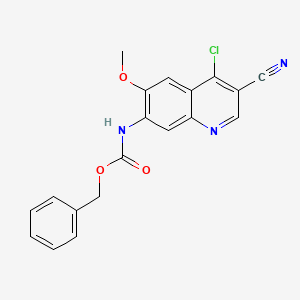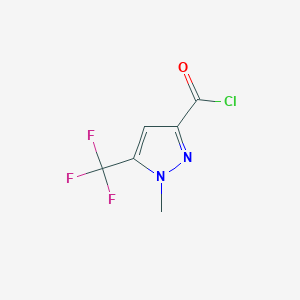
1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonyl chloride is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a trifluoromethyl group at the 5-position, a methyl group at the 1-position, and a carbonyl chloride group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonyl chloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethoxy-1,1,1-trifluorobut-3-en-2-one and methyl hydrazine hydrochloride.
Reaction Conditions: The reaction is carried out in a refluxing mixture of methanol and water for three hours.
Work-up and Distillation: After the reaction, the mixture is subjected to work-up and distillation to obtain the desired pyrazole derivatives.
Industrial Production Methods
In industrial settings, the synthesis is scaled up to kilogram quantities. The process involves efficient distillation-based separation of the regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole . The functionalization of the 5-position is achieved by lithiation in flow followed by trapping in batch with a series of electrophiles .
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the carbonyl chloride group.
Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Lithiation: The compound can be lithiated using n-butyllithium in tetrahydrofuran (THF) at low temperatures.
Electrophilic Trapping: After lithiation, the compound can be trapped with various electrophiles to introduce different functional groups.
Major Products Formed
Bromination: Bromination with N-bromosuccinimide (NBS) yields 4-bromopyrazoles.
Functionalized Pyrazoles:
Wissenschaftliche Forschungsanwendungen
1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonyl chloride has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds.
Agrochemistry: The compound is used in the development of agrochemicals due to its bioactive properties.
Material Science: It is utilized in the synthesis of materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonyl chloride involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The carbonyl chloride group can form covalent bonds with nucleophilic residues in target molecules, leading to the inhibition or activation of specific pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-3-(trifluoromethyl)-1H-pyrazole: Similar in structure but with the trifluoromethyl group at the 3-position.
1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine hydrochloride: Contains an amine group instead of a carbonyl chloride group.
Uniqueness
1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts distinct reactivity and potential for covalent modification of target molecules .
Eigenschaften
Molekularformel |
C6H4ClF3N2O |
|---|---|
Molekulargewicht |
212.56 g/mol |
IUPAC-Name |
1-methyl-5-(trifluoromethyl)pyrazole-3-carbonyl chloride |
InChI |
InChI=1S/C6H4ClF3N2O/c1-12-4(6(8,9)10)2-3(11-12)5(7)13/h2H,1H3 |
InChI-Schlüssel |
QXODDGVRDSYEIS-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC(=N1)C(=O)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


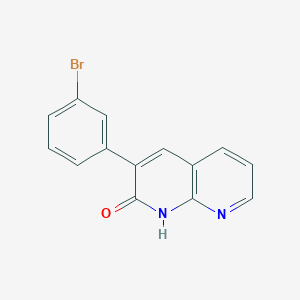
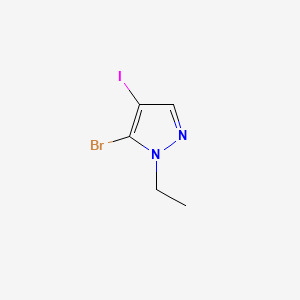
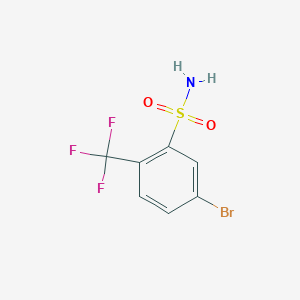
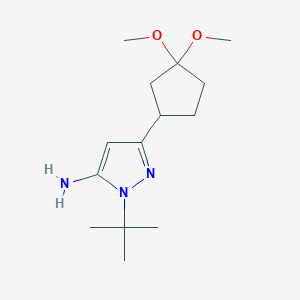
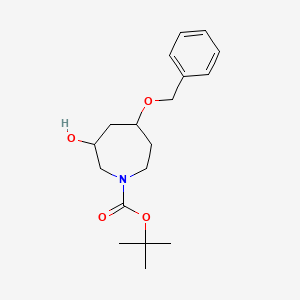
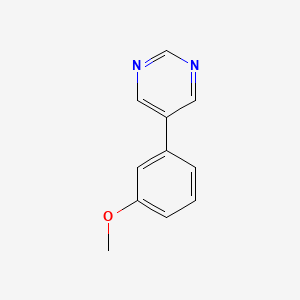
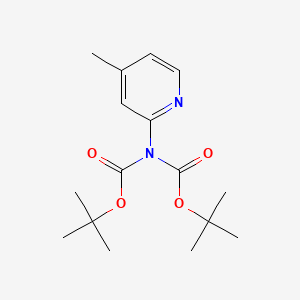
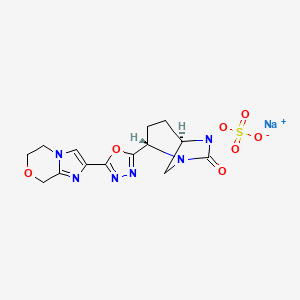
![8-Bromo-5-iodopyrido[3,4-B]pyrazine](/img/structure/B13918759.png)

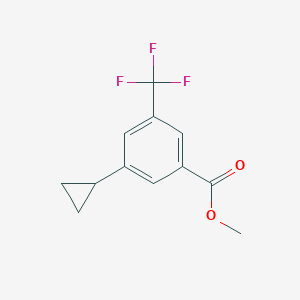
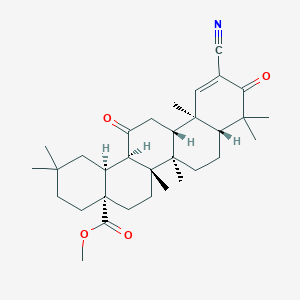
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B13918773.png)
